molecular formula C25H32N4O2 B6050989 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6050989
M. Wt: 420.5 g/mol
InChI Key: IRFVBAPTDHWPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that the compound may act by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also exert its effects by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce the levels of oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments include its high purity and good yields. Additionally, it has been shown to possess a wide range of therapeutic properties, making it a potentially useful compound for various research applications. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize it.

Future Directions

There are several future directions for research on 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its effects on the immune system and its potential use in the treatment of autoimmune diseases.
3. Investigating its potential use as an analgesic and its effects on pain pathways in the body.
4. Studying its effects on the cardiovascular system and its potential use in the treatment of cardiovascular diseases.
5. Investigating its potential use as an anti-cancer agent and its effects on cancer cells.
Conclusion
In conclusion, 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research. It possesses a wide range of therapeutic properties and has been studied for its potential use in various fields of medicine. Future research on this compound is likely to yield valuable insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves the reaction of 1-(2-ethoxybenzyl)piperazine with 3-(1H-pyrazol-1-yl)benzaldehyde in the presence of a reducing agent. The resulting product is then subjected to a reaction with ethylene glycol to form the final compound. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antidepressant properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[(3-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-2-31-25-10-4-3-8-22(25)19-28-15-14-27(20-24(28)11-16-30)18-21-7-5-9-23(17-21)29-13-6-12-26-29/h3-10,12-13,17,24,30H,2,11,14-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFVBAPTDHWPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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